molecular formula C22H21NO2 B14379153 Benzyl dibenzylcarbamate CAS No. 89970-61-6

Benzyl dibenzylcarbamate

Cat. No.: B14379153
CAS No.: 89970-61-6
M. Wt: 331.4 g/mol
InChI Key: OHASGVFWNOBSKK-UHFFFAOYSA-N
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Description

Benzyl dibenzylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate functional group. This compound is often used in organic synthesis as a protecting group for amines, due to its stability under various reaction conditions and its ability to be removed selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dibenzylcarbamate can be synthesized through the reaction of benzyl chloroformate with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl dibenzylcarbamate undergoes various chemical reactions, including:

    Hydrogenation: The benzyl groups can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrogenation: Removal of benzyl groups to yield the free amine.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Benzyl dibenzylcarbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl dibenzylcarbamate involves its ability to protect amine groups during chemical reactions. The benzyl groups provide steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but with only one benzyl group.

    Di-tert-butyl dicarbonate: Another carbamate protecting group, but with tert-butyl groups instead of benzyl groups.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Used as a protecting group in peptide synthesis.

Uniqueness: Benzyl dibenzylcarbamate is unique due to its dual benzyl groups, which provide enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required.

Properties

IUPAC Name

benzyl N,N-dibenzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-22(25-18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASGVFWNOBSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527074
Record name Benzyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89970-61-6
Record name Benzyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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